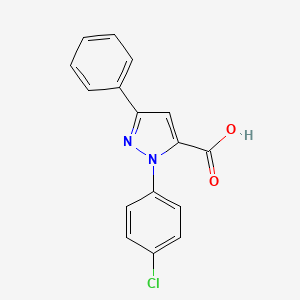

1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIAUVPHUMDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355651 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-90-9 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Spectroscopic Verification in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a molecule with potential pharmacological significance, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental prerequisite for advancing further investigation. This guide provides a detailed technical overview of the essential spectroscopic data required to confirm the identity and purity of this pyrazole derivative. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a didactic exploration of the principles and experimental considerations that underpin each spectroscopic technique, thereby ensuring a robust and reproducible characterization process.

Molecular Structure and Key Features

This compound is a polysubstituted pyrazole featuring a central five-membered heterocyclic ring. Key structural elements that will be interrogated spectroscopically include the 1,3,5-substitution pattern of the pyrazole core, the presence and positioning of the 4-chlorophenyl and phenyl substituents, and the carboxylic acid functionality at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and allow for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay, and spectral width.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding and exchange. This signal would likely disappear upon addition of D₂O. |

| ~7.8 - 8.0 | multiplet | 2H | H-2', H-6' (Phenyl) | Protons ortho to the pyrazole ring on the C3-phenyl group are deshielded. |

| ~7.5 - 7.7 | multiplet | 4H | H-2'', H-6'' & H-3'', H-5'' (4-Chlorophenyl) | The aromatic protons of the 4-chlorophenyl group will appear as two sets of doublets (an AA'BB' system). |

| ~7.3 - 7.5 | multiplet | 3H | H-3', H-4', H-5' (Phenyl) | The remaining protons of the C3-phenyl group. |

| ~7.2 | singlet | 1H | H-4 (Pyrazole) | The lone proton on the pyrazole ring is expected to be a sharp singlet. |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving the complex multiplets in the aromatic region. DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds like carboxylic acids and for its ability to slow down the exchange of the acidic proton, making it observable.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum should be acquired on the same spectrometer as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition Parameters: A proton-decoupled pulse sequence is standard. A larger number of scans (typically 256 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 | C-3 (Pyrazole) | Carbon bearing the phenyl group. |

| ~145 | C-5 (Pyrazole) | Carbon bearing the carboxylic acid group. |

| ~138 | C-1'' (4-Chlorophenyl) | Quaternary carbon attached to the pyrazole nitrogen. |

| ~133 | C-4'' (4-Chlorophenyl) | Carbon bearing the chlorine atom. |

| ~131 | C-1' (Phenyl) | Quaternary carbon attached to the pyrazole ring. |

| ~129.5 | C-3'', C-5'' (4-Chlorophenyl) | Aromatic CH carbons. |

| ~129 | C-3', C-5' (Phenyl) | Aromatic CH carbons. |

| ~128.5 | C-4' (Phenyl) | Aromatic CH carbon. |

| ~126 | C-2'', C-6'' (4-Chlorophenyl) | Aromatic CH carbons. |

| ~125.5 | C-2', C-6' (Phenyl) | Aromatic CH carbons. |

| ~110 | C-4 (Pyrazole) | The CH carbon of the pyrazole ring. |

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identification.

Experimental Protocol:

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is directly infused into the ESI source.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often more informative, detecting the deprotonated molecule [M-H]⁻.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₆H₁₁ClN₂O₂

-

Molecular Weight: 298.73 g/mol

-

Expected Ion (ESI-): [M-H]⁻ at m/z 297.0485

-

Expected Ion (ESI+): [M+H]⁺ at m/z 299.0638

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and simple technique to identify the presence of key functional groups within the molecule.

Experimental Protocol:

A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, 1490 | Medium-Strong | C=C aromatic ring stretches |

| ~1550 | Medium | C=N stretch of the pyrazole ring |

| ~1100 | Medium | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Analysis: Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption:

The conjugated system comprising the phenyl, pyrazole, and chlorophenyl rings is expected to result in strong absorption bands in the UV region, likely with a λₘₐₓ between 250 and 300 nm.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion: A Pathway to Confident Characterization

References

-

Atmiya University. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

-

Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(3), o709. [Link]

-

Wei, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1273. [Link]

1H NMR and 13C NMR of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a molecule of significant interest within medicinal and materials chemistry.[1] Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] A precise understanding of their structure, confirmed through advanced spectroscopic techniques like NMR, is paramount for researchers in drug development and chemical synthesis.

This document moves beyond a mere presentation of spectral data. It delves into the causal relationships between the molecule's structure and its NMR signature, offering field-proven insights into experimental design, spectral interpretation, and the authoritative grounding required for rigorous scientific validation.

The Foundational Principles: Structure Dictates Spectrum

NMR spectroscopy operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus. In the context of this compound, the chemical shifts of its hydrogen (¹H) and carbon (¹³C) nuclei are dictated by the interplay of several key structural features:

-

The Pyrazole Core: This five-membered aromatic heterocycle forms the scaffold of the molecule. The positions of the nitrogen atoms and the various substituents create distinct electronic environments for the ring's carbons and single proton.

-

Aromatic Substituents: The electron-withdrawing nature of the 1-(4-chlorophenyl) group and the aromaticity of the 3-phenyl group significantly influence the electron density across the pyrazole ring and their own respective ring systems. This directly impacts the shielding and deshielding of nearby nuclei.

-

The Carboxylic Acid Moiety: The -COOH group is a powerful electron-withdrawing group and a site for hydrogen bonding. Its proton is highly deshielded, giving rise to a characteristic signal far downfield in the ¹H NMR spectrum.[3][4] The carbonyl carbon also has a distinctive chemical shift in the ¹³C spectrum.[4]

The Experimental Imperative: A Self-Validating Protocol

The trustworthiness of NMR data hinges on a meticulously planned and executed experimental protocol. The choice of solvent, in particular, is a critical decision that can dramatically alter the resulting spectrum, especially when analyzing molecules with exchangeable protons, such as carboxylic acids.

Causality in Solvent Selection

The proton of the carboxylic acid (-COOH) is acidic and can exchange with deuterium atoms from deuterated protic solvents (e.g., D₂O, Methanol-d₄). This rapid exchange can cause the -COOH proton signal to broaden into the baseline or disappear entirely, rendering it invisible.[4][5][6]

Therefore, the solvent of choice is a polar aprotic solvent, with Dimethyl sulfoxide-d₆ (DMSO-d₆) being the gold standard. Its ability to form strong hydrogen bonds with the carboxylic acid proton slows down the exchange rate, allowing for the observation of a well-defined, albeit often broad, signal.[7]

Step-by-Step NMR Acquisition Protocol

The following workflow ensures the acquisition of high-quality, reproducible NMR data for the target molecule.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Setup & Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Insert the sample into the NMR probe and allow it to thermally equilibrate for 5-10 minutes.[8]

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-5 second relaxation delay).

-

¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Caption: Experimental workflow for NMR data acquisition.

Spectral Dissection and Authoritative Assignment

The following sections provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts and substituent effects.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -COOH | > 12.0 | Broad Singlet | 1H | Highly deshielded due to the electronegative oxygens and intermolecular hydrogen bonding in DMSO.[3][4] Its broadness is characteristic of an exchangeable proton. |

| Phenyl-H (C3) | 7.30 - 7.80 | Multiplet | 5H | Protons on the unsubstituted phenyl ring. The multiplet arises from complex spin-spin coupling between ortho, meta, and para protons. |

| Chlorophenyl-H (C1) | 7.50 - 7.90 | Multiplet (2 Doublets) | 4H | Protons on the 4-chlorophenyl ring typically form a symmetric AA'BB' system, appearing as two distinct doublets due to the electron-withdrawing effect of chlorine. |

| Pyrazole-H4 | ~7.00 | Singlet | 1H | The lone proton on the pyrazole ring. It appears as a singlet as it has no adjacent protons to couple with. Its exact position is influenced by the flanking aromatic and carboxylic groups.[7][9] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| -COOH | 160 - 170 | The carbonyl carbon is significantly deshielded by the two oxygen atoms, placing it in the characteristic range for carboxylic acids.[4] |

| Pyrazole-C5 | 145 - 155 | Attached to the electron-withdrawing carboxylic acid and nitrogen, this carbon is expected to be significantly deshielded. |

| Pyrazole-C3 | 140 - 150 | Attached to the phenyl group and nitrogen, this carbon is also highly deshielded. The specific shifts of C3 and C5 are key identifiers of the substitution pattern. |

| Aromatic C-Cl | 130 - 140 | The carbon directly bonded to chlorine. Its chemical shift is influenced by the halogen's inductive effect. |

| Aromatic C-N | 135 - 145 | The ipso-carbon of the chlorophenyl ring attached to the pyrazole nitrogen. |

| Aromatic C-H | 120 - 135 | The protonated carbons of the phenyl and chlorophenyl rings fall within this standard aromatic region.[7] |

| Pyrazole-C4 | 105 - 115 | This is typically the most shielded of the pyrazole ring carbons, appearing further upfield.[9] |

| Aromatic C (Quaternary) | 125 - 140 | The ipso-carbon of the phenyl ring attached to the pyrazole C3. Quaternary carbons often show lower signal intensity. |

Advanced Structural Verification: The Power of 2D NMR

While 1D NMR provides foundational data, unambiguous assignment, especially in complex aromatic systems, requires 2D NMR techniques. These experiments correlate nuclei through bonds, providing an irrefutable structural map.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It would definitively link the pyrazole-H4 signal to the pyrazole-C4 signal and each aromatic proton to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is the key to connecting the molecular fragments. For instance, an HMBC spectrum would show a correlation from the pyrazole-H4 proton to carbons C3 and C5, confirming the connectivity of the pyrazole ring core.[9]

Caption: Logic flow for complete NMR-based structure elucidation.

Conclusion

The NMR spectroscopic profile of this compound is a direct reflection of its intricate molecular architecture. A thorough analysis, combining ¹H, ¹³C, and 2D NMR techniques, allows for the complete and authoritative assignment of every proton and carbon signal. The key spectral signatures include a highly deshielded carboxylic acid proton (>12 ppm), a lone pyrazole proton singlet (~7 ppm), and distinct multiplets for the two aromatic rings. For researchers in drug discovery and materials science, this detailed spectroscopic guide serves as a foundational tool for compound verification, quality control, and the rational design of new chemical entities.

References

-

Mishra, A. et al. (2025). "Chemistry and biological properties of pyrazole derivatives". World Journal of Pharmaceutical Research, 14(9). [Link]

-

Vekariya, R. H. (n.d.). "Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives". Atmiya University. [Link]

-

Cabildo, M. P., Claramunt, R. M., & Elguero, J. (1984). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives". Organic Magnetic Resonance, 22(9), 603-607. [Link]

-

Chemistry LibreTexts. (2023). "Spectroscopy of Carboxylic Acids". [Link]

-

Lowe, M. (2017). "Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?". ResearchGate. [Link]

-

Reddit user 'curdled'. (2015). "Why am I not seeing the -COOH peak of this dye when I take NMR?". Reddit. [Link]

-

A'CHAIR, MEDISIN. (n.d.). "1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid". [Link]

-

JoVE. (2025). "NMR and Mass Spectroscopy of Carboxylic Acids". [Link]

-

Jasril, J., et al. (2021). "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole". Molbank, 2021(1), M1197. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit an exceptionally broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their applications as anticancer, anti-inflammatory, and antimicrobial agents, as well as their significant role in the development of modern fungicides and herbicides. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel bioactive molecules based on the versatile pyrazole carboxylic acid core.

The Chemical Versatility of the Pyrazole Carboxylic Acid Core

The pyrazole ring system's unique electronic properties and the diverse reactivity of the carboxylic acid group and its derivatives (esters, amides, etc.) are central to the wide range of biological activities observed. The core structure allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with specific biological targets. A general and widely used synthetic route to access key pyrazole carboxylic acid intermediates, such as 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block for many commercial products, is outlined below.[1][2]

General Synthetic Protocol: Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This multi-step synthesis is a common strategy for producing highly functionalized pyrazole carboxylic acids.[1]

Step 1: Condensation Sodium cyanoacetate is condensed with an appropriate electrophile, such as N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, in a suitable solvent like ethanol. This reaction typically proceeds at a moderately elevated temperature (e.g., 40-45°C) for several hours to yield a vinylogous intermediate.[1]

Step 2: Acylation The product from the condensation step is then acylated. This can be achieved using an acylating agent like trifluoroacetic anhydride in the presence of a base.

Step 3: Cyclization The acylated intermediate is cyclized to form the pyrazole ring. This is commonly achieved by reacting with methylhydrazine in a mixed solvent system, such as methanol and water.[1]

Step 4: Hydrolysis The final step is the hydrolysis of the ester or nitrile group to the carboxylic acid. This is typically carried out under acidic or basic conditions.

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acid derivatives.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[3][4] Their efficacy stems from their ability to interact with and inhibit a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3][5]

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer activity of many pyrazole derivatives is the inhibition of protein kinases.[5][6] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based compounds have been designed to target several key kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many solid tumors and is associated with poor prognosis. Pyrazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by pyrazole compounds can suppress tumor growth by cutting off its blood supply.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the progression of the cell cycle. Pyrazole-based inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.[5]

-

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[5]

Caption: Pyrazole derivatives inhibit protein kinases, disrupting cancer cell signaling.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrazole carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the pyrazole and any associated phenyl rings.[3][5][7]

-

Substitution at the N1 position: The substituent at the N1 position of the pyrazole ring is crucial for activity. Often, a substituted phenyl ring is optimal for fitting into the hydrophobic pocket of the kinase active site.

-

Groups at the C3 and C5 positions: The nature of the groups at these positions influences both potency and selectivity. For instance, a trifluoromethyl group at C3 is a common feature in many active compounds.

-

The Carboxamide Linker: The carboxylic acid is often converted to a carboxamide. The substituents on the amide nitrogen can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Compound 21 | HCT116, MCF-7 | Aurora-A kinase | 0.39, 0.46 | [9] |

| Compound 42 | WM 266.4, MCF-7 | - | 0.12, 0.16 | [10] |

| Compound 44 | - | BCR-Abl kinase | 0.0142 | [10] |

| Compound 80 | - | - | 0.0075 | [10] |

| Compound 11 | MCF-7, HT-29 | COX-2, EGFR, Topo-1 | 2.85, 2.12 | [11] |

| Compound 12 | MCF-7, HT-29 | COX-2, EGFR, Topo-1 | 23.99, 69.37 | [11] |

| Compound 29 | - | CDK2/cyclin A2 | 10.05 - 29.95 | [5] |

| Compound 31 | A549 | CDK2 | 42.79 | [5] |

| Compound 32 | A549 | CDK2 | 55.73 | [5] |

Anti-inflammatory Activity: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to gastrointestinal side effects. Pyrazole carboxylic acid derivatives, most notably celecoxib, were designed as selective COX-2 inhibitors to mitigate these adverse effects.[12][13]

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is often mediated by prostaglandins, which are synthesized by COX enzymes. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced at sites of inflammation.[14] Selective inhibition of COX-2 by pyrazole derivatives blocks the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[14] This selectivity is attributed to the larger and more flexible active site of COX-2, which can accommodate the bulkier pyrazole-based inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Therapeutic Targets of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory to anticancer applications.[1][2][3] The novel compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, possesses structural motifs suggestive of interaction with multiple, therapeutically relevant protein families. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We will detail a logical workflow, from initial hypothesis generation based on structural analogy to unbiased, proteome-wide screening and subsequent cellular validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of characterizing novel chemical entities.

Introduction: The Pyrazole Scaffold and Initial Target Hypotheses

The pyrazole ring is a cornerstone of many medications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] The structure of this compound shares notable features with established drug classes. Specifically, the diaryl-substituted pyrazole core is highly reminiscent of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][4] This structural analogy forms our primary, hypothesis-driven line of investigation.

Furthermore, the pyrazole nucleus is a common feature in a multitude of kinase inhibitors approved for treating various cancers.[2][5][6] Therefore, a secondary hypothesis is that the compound may exhibit activity against members of the human kinome. This guide will provide the experimental frameworks to rigorously test both hypotheses while simultaneously employing unbiased methods to discover potentially novel targets.

Our strategy is built upon a logical, phased approach:

-

Hypothesis-Driven Screening: Focused biochemical assays against the COX enzyme family.

-

Broad Target Class Profiling: High-throughput screening against a panel of protein kinases.

-

Unbiased Target Deconvolution: Chemoproteomic approaches to identify binding partners in a native biological context.

-

Cellular Target Validation: Cell-based assays to confirm target engagement and functional consequences.

This integrated workflow is designed to provide a comprehensive understanding of the compound's mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic.

Phase 1: Hypothesis-Driven Screening - Cyclooxygenase (COX) Inhibition

Given the structural similarity to known COX-2 inhibitors, the most immediate experimental question is whether this compound inhibits COX-1 and/or COX-2.[1][3][7] The goal is to determine the potency (IC50) and selectivity of the compound for these isoforms.

Rationale for Experimental Choice

A direct enzymatic assay is the gold standard for confirming inhibition. It provides quantitative data on potency and allows for direct comparison with control compounds like Celecoxib (COX-2 selective) and Indomethacin (non-selective). We will utilize a fluorometric or colorimetric assay that measures the peroxidase activity of COX, which is a component of its catalytic cycle.[8][9]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[8][9][10][11]

Objective: To determine the IC50 values of the test compound against human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

Test Compound: this compound

-

Control Inhibitors: Celecoxib, Indomethacin

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in DMSO. Further dilute these stocks 10-fold in COX Assay Buffer to create 10x working solutions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

80 µL of COX Assay Buffer

-

10 µL of the 10x test compound dilution (or DMSO for vehicle control)

-

10 µL of diluted human recombinant COX-1 or COX-2 enzyme.

-

-

Inhibitor Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid substrate to each well.

-

Kinetic Reading: Immediately place the plate in a plate reader set to 37°C. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation and Interpretation

The results should be summarized in a table for clear comparison.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Test Compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Control) | >10,000 | ~50 | >200 |

| Indomethacin (Control) | ~20 | ~200 | 0.1 |

A high selectivity index indicates preferential inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Phase 2: Broad Target Profiling - Kinase Screening

The pyrazole scaffold is prevalent in kinase inhibitors.[2][5] A broad screening approach is necessary to identify potential kinase targets, which could reveal anticancer or immunomodulatory activities.

Rationale for Experimental Choice

A large-scale kinase panel screen provides a comprehensive overview of the compound's selectivity across the kinome.[12] This is crucial for identifying primary targets and potential off-target liabilities early in development. We will utilize an activity-based assay that measures the conversion of ADP to ATP, a universal product of kinase reactions.[13]

Experimental Protocol: Kinome-Wide Activity Screen

This protocol describes a representative high-throughput screen.

Objective: To assess the inhibitory activity of the test compound against a broad panel of human protein kinases (e.g., the 468-kinase panel from DiscoverX or a similar service).

Methodology: The screen is typically performed at a single high concentration (e.g., 10 µM) of the test compound.

-

Assay Principle: The assay quantifies the amount of ADP produced by the kinase reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal. Inhibition of the kinase results in a decrease in signal.[13]

-

Procedure:

-

The test compound (at 10 µM) is incubated with each kinase in the panel, along with its specific substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes).

-

A reagent is added to stop the kinase reaction and initiate the ADP detection reaction.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The activity for each kinase is normalized to a vehicle control (DMSO).

-

The percent inhibition is calculated: % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100.

-

"Hits" are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.

-

Data Presentation and Interpretation

Results are often visualized as a dendrogram (kinome map) to show selectivity. A summary table of the top hits is also essential.

| Kinase Target | % Inhibition @ 10 µM |

| Kinase A | 95% |

| Kinase B | 88% |

| Kinase C | 62% |

| ... | ... |

Any significant hits from this primary screen must be followed up with dose-response assays to determine their IC50 values, confirming them as legitimate targets.

Phase 3: Unbiased Target Deconvolution using Chemoproteomics

While hypothesis-driven approaches are powerful, they are inherently biased. To discover novel or unexpected targets, an unbiased, proteome-wide approach is essential.[14][15] Affinity chromatography-mass spectrometry (AC-MS) is a classic and effective technique for this purpose.[16][17]

Rationale for Experimental Choice

AC-MS allows for the identification of proteins that physically interact with the small molecule in a complex biological sample, such as a cell lysate.[17][18] This method can identify targets without prior knowledge of their identity or function. We will describe a protocol using an immobilized version of the compound to "fish" for its binding partners.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

This workflow outlines the key steps in an AC-MS experiment for target identification.[14][16][17][19]

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. kinaselogistics.com [kinaselogistics.com]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 14. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brjac.com.br [brjac.com.br]

- 19. promega.com [promega.com]

Methodological & Application

Application Note: Quantitative Analysis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. Furthermore, this guide outlines a complete workflow for the validation of the primary HPLC-UV method in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4]

Introduction and Analytical Rationale

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are scaffolds of immense pharmacological importance, found in drugs ranging from anti-inflammatory agents to anticancer therapies.[5][6][7] Accurate and precise quantification of this specific molecule is paramount for various stages of research and development, including pharmacokinetic studies, stability testing, quality control of bulk substance, and formulation analysis.

The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control and quantification of the pure active ingredient. The compound's aromatic rings and conjugated system provide a strong chromophore, making it highly suitable for UV detection.[8][9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyses requiring higher sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (e.g., plasma or tissue), LC-MS/MS is the method of choice.[10][11] It offers the ability to unequivocally identify and quantify the analyte at very low concentrations.[12]

This guide will focus on providing a fully validated HPLC-UV protocol as the primary method for routine analysis and an introductory protocol for LC-MS/MS for high-sensitivity applications.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Method Rationale

This method separates the analyte from potential impurities based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The molecule itself is moderately non-polar due to the phenyl and chlorophenyl groups. The carboxylic acid moiety adds polarity and an ionizable functional group.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is selected as its long alkyl chains provide strong hydrophobic interactions with the aromatic rings of the analyte, leading to good retention and separation from more polar impurities.

-

Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent (acetonitrile or methanol) is used. The acid (e.g., formic acid or trifluoroacetic acid) is critical; it suppresses the ionization of the analyte's carboxylic acid group (pKa ~3-4).[13] By maintaining the carboxyl group in its neutral (-COOH) form, a consistent retention time and sharp, symmetrical peak shape are achieved. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

-

Detection Wavelength (λmax): The analyte is expected to have a strong UV absorbance between 250-300 nm due to its extensive conjugated π-electron system across the pyrazole and phenyl rings. An initial UV scan is performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for quantification via HPLC-UV.

Detailed HPLC-UV Protocol

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reference Standard: this compound (>99% purity).

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Reagent-grade formic acid.

-

Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure analyte is in a single protonation state. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Acid maintains consistency with Phase A. |

| Elution Mode | Isocratic | A simple and robust mode suitable for quantifying a single analyte. |

| Composition | 60% A : 40% B (v/v) | Initial recommendation. Must be optimized for desired retention time (~5-10 min). |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |

| Injection Vol. | 10 µL | A typical volume balancing sensitivity and peak distortion. |

| Detection | 265 nm (or determined λmax) | Wavelength of high absorbance for the analyte, ensuring good sensitivity. |

| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions before use.

-

Diluent Preparation: Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent for standards and samples. This ensures good solubility and compatibility with the mobile phase.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards: Perform serial dilutions of the Standard Stock Solution to prepare at least five calibration standards. A suggested range is 5, 20, 50, 100, and 200 µg/mL.

-

Sample Solution: Accurately weigh a sample containing the analyte to achieve a final theoretical concentration of ~50 µg/mL after dissolution and dilution with the diluent.

-

System Setup and Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the calibration standards in order from lowest to highest concentration.

-

Inject the sample solution(s). It is good practice to bracket sample injections with check standards.

-

-

Data Analysis:

-

Integrate the peak area of the analyte in all chromatograms.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Calculate the concentration of the analyte in the sample solution using the regression equation.

-

Method Validation Protocol (per ICH Q2(R1) Guidelines)

To ensure the HPLC-UV method is suitable for its intended purpose, a validation study must be performed.[3][14] The following parameters are critical for a quantitative assay.[15][16]

Validation Workflow

Caption: General workflow for analytical method validation.

Validation Procedures

-

Specificity:

-

Protocol: Inject the diluent, a placebo (formulation matrix without the analyte, if applicable), and a sample solution.

-

Acceptance Criteria: The diluent and placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be spectrally pure as determined by a PDA detector.

-

-

Linearity and Range:

-

Protocol: Prepare and inject a series of at least five concentrations spanning 80-120% of the target assay concentration (e.g., 40, 60, 80, 100, 120 µg/mL if the target is 50 µg/mL).

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant.

-

-

Accuracy (Recovery):

-

Protocol: Analyze, in triplicate, a spiked placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

-

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

-

-

Limit of Quantification (LOQ):

-

Protocol: Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (S/N ≈ 10:1) and confirmed by analyzing samples at this concentration.

-

Acceptance Criteria: Precision (RSD) should be ≤ 10% at the LOQ.

-

-

Robustness:

-

Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Examples include: changing column temperature (±2 °C), mobile phase pH or composition (±2%), and flow rate (±0.1 mL/min).

-

Acceptance Criteria: The results should remain unaffected by the small changes, with system suitability parameters (e.g., peak tailing, resolution) still meeting their criteria.

-

Summary of Typical Validation Data

| Validation Parameter | Specification | Typical Result |

| Specificity | No interference at analyte RT | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 80-120% of target conc. | 40 - 120 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (Repeatability, RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, RSD) | ≤ 2.0% | 1.1% |

| LOQ | S/N ≥ 10, RSD ≤ 10% | 1.0 µg/mL |

| Robustness | Results unaffected by small changes | Pass |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For bioanalytical applications, LC-MS/MS provides unparalleled sensitivity and selectivity. The analyte is first separated by HPLC, then ionized (typically by Electrospray Ionization, ESI), and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering virtually eliminates matrix interference. Given the carboxylic acid group, the molecule can be readily analyzed in negative ion mode [M-H]⁻.

Recommended LC-MS/MS Protocol

Instrumentation and Materials:

-

LC-MS/MS system with an ESI source.

-

A fast-LC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Solvents: LC-MS grade acetonitrile, water, and formic acid.

-

Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte.

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.

-

Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: ESI (-)

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

MRM Transitions:

-

Analyte: Determine precursor [M-H]⁻ and optimize fragmentation to find the most intense, stable product ion.

-

Internal Standard: Determine and optimize transitions for the IS.

-

Sample Preparation (for Plasma):

-

Protein Precipitation: A simple and effective cleanup method for plasma.[17]

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

Conclusion

This application note provides robust, reliable, and scientifically-grounded methods for the quantification of this compound. The HPLC-UV method, when fully validated according to the outlined protocol, is ideal for routine analysis in a quality control environment. For applications demanding higher sensitivity and selectivity, such as in bioanalysis, the provided LC-MS/MS method serves as an excellent starting point for method development and validation. The causality-driven approach to method design ensures that these protocols are not only repeatable but also adaptable to specific analytical challenges.

References

-

Organomation. HPLC Sample Preparation. Available at: [Link]

-

International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

-

ResearchGate. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

-

National Institutes of Health (NIH). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

-

National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]

-

International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis. Available at: [Link]

-

Oriental Journal of Chemistry. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Available at: [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

-

Chromatography Online. IMPROVING SAMPLE PREPARATION IN HPLC. Available at: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

-

The Journal of Chemical Physics. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. Available at: [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

BioResources. Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. Available at: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]

-

PubMed. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Available at: [Link]

-

ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

-

AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Available at: [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

-

World Journal of Pharmaceutical Research. chemistry and biological properties of pyrazole derivatives. Available at: [Link]

-

Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcpa.in [ijcpa.in]

- 14. database.ich.org [database.ich.org]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note & Protocol: In Vitro Cytotoxicity Profiling of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Introduction: The Rationale for Cytotoxicity Screening

The discovery and development of novel therapeutic agents hinge on a thorough understanding of their biological activities. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, belongs to this versatile class. Preliminary studies on analogous pyrazole structures have indicated significant cytotoxic potential against various cancer cell lines, making this compound a candidate for further investigation as a potential antitumor agent.[3][4][5][6][7][8]

In vitro cytotoxicity assays are the cornerstone of early-stage drug discovery, providing essential data on a compound's potential to inhibit cell growth or induce cell death.[9][10] These assays serve as a rapid and cost-effective method to screen compound libraries and prioritize candidates for further development. This document provides a detailed protocol for determining the cytotoxic effects of this compound using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, it discusses the complementary Lactate Dehydrogenase (LDH) release assay as an orthogonal method to confirm findings and provide deeper mechanistic insight.

Part 1: Assay Principles & Strategic Selection

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[10][11] The core principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product. This reduction is accomplished by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[9][12] The quantity of formazan produced is directly proportional to the number of viable, respiring cells. The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability, which can be attributed to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Causality behind the choice: The MTT assay was selected as the primary screening method due to its high throughput, sensitivity, and extensive validation in the scientific community.[9] It provides a robust initial assessment of the compound's impact on the overall metabolic health of the cell population.

The LDH Assay: A Measure of Membrane Integrity

As a self-validating measure, it is crucial to employ an orthogonal assay that relies on a different biological principle. The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytoplasmic enzyme present in all cells.[13][14] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the supernatant.[14] The assay uses a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH.[15] This NADH is then used to reduce a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, the extent of cell lysis.[13][15][16]

Causality behind the choice: The LDH assay directly measures cell death via membrane rupture, distinguishing it from the MTT assay's focus on metabolic activity.[13] Running both assays provides a more complete picture. For instance, a compound could be cytostatic (inhibiting growth) but not cytotoxic (killing cells), which would result in a low MTT signal but also a low LDH signal. Conversely, a potent cytotoxic agent would yield low MTT and high LDH signals.

Part 2: Experimental Workflow & Design

A successful cytotoxicity study relies on a well-planned workflow from cell culture preparation to final data analysis. The following diagram outlines the critical steps.

Caption: High-level workflow for in vitro cytotoxicity testing.

Part 3: Detailed Protocols

Materials & Reagents

| Reagent/Material | Recommended Source/Specification | Purpose |

| Test Compound | This compound | Test Article |

| Cell Line | HeLa (ATCC® CCL-2™) or other relevant cancer cell line | Biological System |

| Cell Culture Medium | DMEM, high glucose | Growth Medium |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Cell Growth & Contamination Prevention |

| MTT Reagent | 5 mg/mL in sterile PBS | Viability Indicator |

| LDH Assay Kit | Commercial kit (e.g., from Thermo Fisher, Promega, Sigma) | Cytotoxicity Measurement |

| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | Compound Solubilization |

| Consumables | 96-well flat-bottom cell culture plates, sterile | Assay Platform |

| Equipment | CO2 Incubator (37°C, 5% CO2), Microplate Spectrophotometer | Controlled Environment & Data Reading |

Protocol A: Cell Culture & Seeding

-

Rationale: Consistent cell health and density are paramount for reproducible results. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during treatment.[17]

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

-

Passage cells upon reaching 80-90% confluency. Do not allow cells to become fully confluent as this can alter their sensitivity to chemical agents.

-

On the day of the experiment, harvest cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in fresh medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[17]

-

Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[18]

Protocol B: Compound Preparation & Cell Treatment

-

Rationale: Accurate and consistent compound concentrations are critical. A serial dilution scheme is used to generate a dose-response curve. A vehicle control (DMSO) is essential to ensure the solvent itself has no cytotoxic effect at the concentrations used.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in cell culture medium to create 2X working concentrations of the desired final test concentrations (e.g., ranging from 200 µM to 0.1 µM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

-

After the 24-hour cell incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared 2X working solutions (and controls) to the appropriate wells. Each concentration and control should be tested in triplicate at a minimum.

-

Include "no-cell" (medium only) controls for background absorbance subtraction.

-

Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol C: MTT Assay Readout

-

Rationale: The incubation time with MTT must be sufficient for formazan crystal formation but not so long that the crystals become excessively large and difficult to solubilize. Complete solubilization is critical for accurate absorbance readings.[9]

-

Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

-

Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in viable cells.[12]

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.[19]

-

Place the plate on an orbital shaker for 10-15 minutes or let it sit in the dark at room temperature for 2 hours to ensure complete solubilization.[12]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Part 4: Data Analysis & Interpretation

Calculating Cell Viability

The raw absorbance values are processed to determine the percentage of cell viability relative to the untreated (vehicle) control.

Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

Abs_Sample: Absorbance of cells treated with the test compound.

-

Abs_Vehicle: Average absorbance of cells treated with the vehicle (DMSO) only.

-

Abs_Blank: Average absorbance of wells with medium only (no cells).

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[20][21] It is the most common metric for quantifying a compound's cytotoxic potency.

-

Plot the calculated % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

-

Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope).[20][22]

-

The IC50 value is automatically calculated by the software (e.g., GraphPad Prism, Origin) as the concentration that corresponds to 50% viability on the fitted curve.[21][23]

Sample Data Representation

| Concentration (µM) | Log(Concentration) | Avg. Absorbance | % Viability |

| 0 (Vehicle) | N/A | 1.250 | 100.0% |

| 0.1 | -1.0 | 1.235 | 98.8% |

| 1 | 0.0 | 1.150 | 92.0% |

| 10 | 1.0 | 0.750 | 60.0% |

| 50 | 1.7 | 0.250 | 20.0% |

| 100 | 2.0 | 0.125 | 10.0% |

From a curve fitted to such data, one could derive an IC50 of approximately 15 µM .

Caption: Biochemical principle of the MTT cell viability assay.

Part 5: Troubleshooting & Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous cell suspension before seeding; Calibrate pipettes regularly; Avoid using outer wells of the plate.[17] |

| Low signal or low dynamic range | Insufficient cell number; Low metabolic activity of cell line; Insufficient incubation time with MTT. | Optimize cell seeding density; Ensure cells are healthy and in log phase; Increase MTT incubation time (up to 4 hours).[24] |

| High background absorbance | Contamination (bacterial or fungal); Compound precipitation; Phenol red in medium. | Practice sterile technique;[17] Check compound solubility in medium; Use phenol red-free medium for the final assay steps if necessary.[25] |

| IC50 value seems inconsistent with literature | Different cell line used; Different treatment duration; Different serum percentage in medium. | Standardize assay parameters. Cell type, incubation time, and serum concentration can all significantly impact results.[18] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the in vitro cytotoxicity of this compound. By employing the MTT assay as a primary screen and understanding the principles of orthogonal validation with methods like the LDH assay, researchers can generate reliable and reproducible data. Accurate determination of the IC50 value is a critical first step in characterizing the pharmacological profile of this, and any, novel compound, paving the way for more advanced mechanistic and preclinical studies.

References

-

National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-